molecular formula C9H10F3NS B046107 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine CAS No. 1005489-34-8

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine

Cat. No. B046107
M. Wt: 221.24 g/mol
InChI Key: NGPCQVZAFDWNQL-UHFFFAOYSA-N
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Description

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is a chemical compound with the molecular formula C9H10F3NS and a molecular weight of 221.24 . It is used as an intermediate in the synthesis of Sulfoxaflor, a novel pesticide of the sulfoximine group that acts on the central nervous system .


Molecular Structure Analysis

The molecular structure of 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine consists of a pyridine ring with a trifluoromethyl group at the 2-position and a 1-(methylthio)ethyl group at the 5-position .


Physical And Chemical Properties Analysis

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is an oil with a clear yellow color . It has a predicted boiling point of 244.2±35.0 °C and a predicted density of 1.227±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

properties

IUPAC Name

5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(14-2)7-3-4-8(13-5-7)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCQVZAFDWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine

Synthesis routes and methods I

Procedure details

A solution of 5-(1-bromoethyl)-2-trifluoromethylpyridine (1.02 g, 4.0 mmol) in ethanol (30 mL) was cooled to 0° C. under an atmosphere of nitrogen. Sodium methyl mercaptide (364 mg, 5.2 mmol) was added batchwise. Once added, the ice bath was removed and the reaction stirred at room temperature under nitrogen overnight. TLC (9:1, hexane:EtOAc) showed complete reaction. The turbid solution was quenched with water and extracted with ether. The organic layer was then washed with brine and dried (MgSO4). The solvent was removed in vacuo to provide the crude product as a pale yellow liquid, 0.83 g (93%); 1H NMR (CDCl3) δ 8.65 (s, 1H), 7.89 (d, 1H), 7.67 (d, 1H), 3.93 (q, 1H), 1.94 (s, 3H), 1.62 (d, 3H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CSC(C)c1cnc(C(F)(F)F)c(C(=O)O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a dry 50 mL round bottom flask equipped with magnetic stirrer, nitrogen inlet, thermometer, and reflux condenser was charged 0.35 g (0.00132 moles) of 5-(1-methylthioethyl)-2-trifluoromethylnicotinic acid, 0.17 g (0.00264 moles) of copper powder and 10 mL of DowTherm A. The reaction was heated at 240° C. for 1 hour, then cooled to room temperature. The reaction mixture was extracted with 3 aliquots of 50 mL of ethyl acetate, and washed with 50 mL of water and 50 mL of saturated aqueous sodium chloride solution. The organic extract was dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product thus obtained was chromatographed on silica gel with a gradient of 100% hexane to 50% ethyl acetate, 50% hexane. The pure fractions were combined, and concentrated under vacuum on a rotary evaporator to afford 0.13 g of the title compound as a pale yellow oil. 1H NMR (CDCl3): δ 1.62 (d, 3H), 1.94 (s, 3H), 3.93 (q, 1H), 7.68 (d, 1H), 7.90 (d, 1H), and 8.66 (s, 1H).
Name
5-(1-methylthioethyl)-2-trifluoromethylnicotinic acid
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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